
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate, also known as DDFM, is an organic compound with a molecular formula of C8H6F2O4 and a molecular weight of 194.13 g/mol. It is a colorless, crystalline solid with a melting point of about 100°C. DDFM has a variety of uses in the scientific research community, including its application in organic synthesis, as a reagent in organic reactions, and as an inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is widely used in scientific research, primarily as a reagent in organic synthesis. It is used to synthesize a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It can also be used as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has also been used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids.
Wirkmechanismus
The mechanism of action of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is not well understood. However, it is believed to act as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% also has been shown to act as an electron acceptor, which may explain its ability to inhibit enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme may lead to decreased inflammation and pain. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Inhibition of this enzyme may lead to decreased inflammation and allergies.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. It is also a relatively stable compound, making it ideal for use in organic synthesis. However, it does have some limitations. Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% is a relatively strong acid, which can cause corrosion of laboratory equipment. It is also a relatively strong oxidizing agent, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
The potential applications of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% are vast, and the possibilities for future research are numerous. Some potential future directions include investigating the effects of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% on other enzymes, exploring its potential use as a therapeutic agent, and examining its potential as a catalyst for organic reactions. Additionally, further research into the mechanism of action of Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% and its biochemical and physiological effects could lead to a better understanding of its potential applications.
Synthesemethoden
Dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate; 98% can be synthesized from dimethyl malonate, an organic compound with a molecular formula of C4H6O4, and 2,2-difluorobenzoic acid, an aromatic acid with a molecular formula of C7H4F2O2. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid. The reaction yields dimethyl (2,2-difluorobenzo-1,3-dioxol-5-yl)malonate as the primary product, along with some byproducts.
Eigenschaften
IUPAC Name |
dimethyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O6/c1-17-10(15)9(11(16)18-2)6-3-4-7-8(5-6)20-12(13,14)19-7/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQHDMEDBALKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OC(O2)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

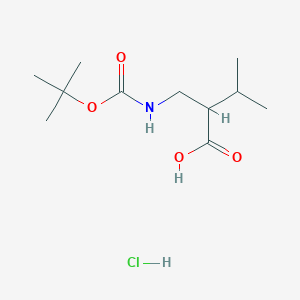
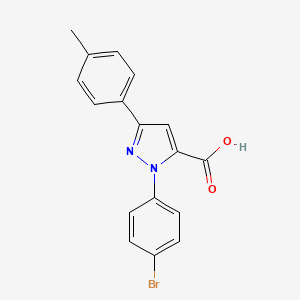
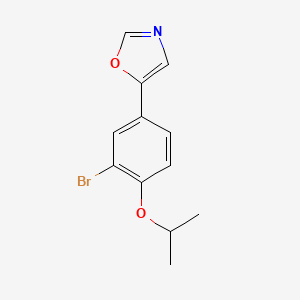


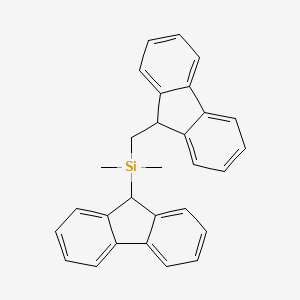

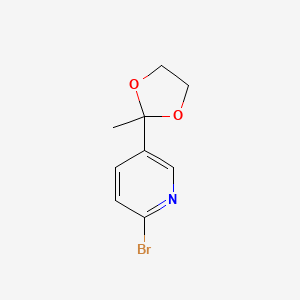





![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)